N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine

Pharmaceutical Intermediates Canertinib Synthesis Purity Specification

N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine (CAS 267243-68-5) is a synthetic quinazoline derivative that serves as the penultimate intermediate in the synthesis of Canertinib (CI-1033), an irreversible pan-ErbB tyrosine kinase inhibitor. Characterized by a 3-chloro-4-fluorophenyl group at the N4 position and a morpholinopropoxy chain at the 7-position, this compound possesses a molecular weight of 431.89 g/mol and a topological polar surface area (TPSA) of 85.53 Ų.

Molecular Formula C21H23ClFN5O2
Molecular Weight 431.9 g/mol
CAS No. 267243-68-5
Cat. No. B1311635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
CAS267243-68-5
Molecular FormulaC21H23ClFN5O2
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N
InChIInChI=1S/C21H23ClFN5O2/c22-16-10-14(2-3-17(16)23)27-21-15-11-18(24)20(12-19(15)25-13-26-21)30-7-1-4-28-5-8-29-9-6-28/h2-3,10-13H,1,4-9,24H2,(H,25,26,27)
InChIKeyHBUGOFLVIGUDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine (CAS 267243-68-5): A Critical Canertinib Intermediate for Targeted EGFR Pathway Research


N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine (CAS 267243-68-5) is a synthetic quinazoline derivative that serves as the penultimate intermediate in the synthesis of Canertinib (CI-1033), an irreversible pan-ErbB tyrosine kinase inhibitor . Characterized by a 3-chloro-4-fluorophenyl group at the N4 position and a morpholinopropoxy chain at the 7-position, this compound possesses a molecular weight of 431.89 g/mol and a topological polar surface area (TPSA) of 85.53 Ų . It is also designated as Canertinib N-Despropenyl Impurity (CNT55), making it essential for analytical reference standard applications in quality control of Canertinib API manufacturing .

Why Substituting Canertinib Intermediates Without Evaluation Can Compromise Synthesis Yields and Analytical Accuracy


Close structural analogs of the target compound differ by as little as one functional group at the quinazoline 6-position—an amine versus a nitro group—yet the downstream consequences for synthesis efficiency and impurity profiling are substantial. The target compound's 6-amino group enables direct acylation to Canertinib, whereas the corresponding 6-nitro intermediate (CAS 267243-64-1) requires an additional reduction step that introduces both yield loss and the potential for incomplete conversion . Moreover, the compound's identity as the N-despropenyl impurity standard means that substitution with analogs lacking the precise 3-chloro-4-fluorophenyl and 7-morpholinopropoxy substitution pattern renders impurity quantification inaccurate, undermining regulatory compliance in API manufacturing .

Quantitative Differentiation Evidence for N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine Against Closest Analogs


Purity Specification: ≥98% (NLT 98%) Versus ≥95% Baseline for Generically Sourced Intermediate

The target compound is commercially available at ≥98% purity (NLT 98%) from suppliers adhering to ISO-certified quality systems, supported by NMR, HPLC, and GC batch-specific certificates of analysis . In contrast, generic listings for the same CAS number from non-specialized vendors specify ≥95% purity . This 3-percentage-point purity differential translates to a maximum of 5% total impurities versus 2%, representing a 2.5-fold difference in potential contaminant burden that directly affects the quality of the final Canertinib API .

Pharmaceutical Intermediates Canertinib Synthesis Purity Specification

Identity as Canertinib N-Despropenyl Impurity Standard (CNT55): Unique Reference Material for Regulatory-Compliant Quality Control

The target compound is unambiguously designated as Canertinib N-Despropenyl Impurity (CNT55), the specific impurity formed when the 6-acrylamide moiety of Canertinib is lost via hydrolytic or metabolic N-despropenylation . It is supplied as an ICH Q3A/Q3B-compliant reference standard. In contrast, the structurally related Canertinib 4,6-Diamino Impurity (CNT52, MW 303.36) lacks the 3-chloro-4-fluorophenyl substituent, and the Nitro Impurity (CNT56, CAS 267243-64-1, MW 461.87) carries a 6-nitro group instead of the 6-amino group . Neither CNT52 nor CNT56 can serve as an authentic retention-time or mass-spectral marker for the N-despropenyl degradant.

Pharmaceutical Impurity Standards Canertinib Quality Control ICH Q3A/Q3B Compliance

Physicochemical Differentiation from the 6-Nitro Reduction Precursor: Lower LogP and PSA for Improved Downstream Reactivity

The target compound exhibits a computed consensus LogP of approximately 3.42 and a TPSA of 85.53 Ų . The immediate synthetic precursor, the 6-nitro analog (CAS 267243-64-1), has a significantly higher LogP of 4.71 and a TPSA of 105.33 Ų . The ΔLogP of −1.29 indicates substantially lower lipophilicity for the target compound, while the ΔTPSA of −19.80 Ų reflects the replacement of the electron-withdrawing nitro group with a hydrogen-bond-donating amine. These differences affect solubility in aqueous reaction media and the efficiency of the subsequent acylation step during Canertinib synthesis.

Physicochemical Properties Lipophilicity Polar Surface Area Intermediate Selection

Synthetic Route Efficiency: 17.2% Overall Yield Improvement Achieved via Optimized Intermediate Pathway

A published improved synthesis of Canertinib reports an overall yield gain of 17.2% compared to the originally reported method . This improved route proceeds through a key intermediate structurally identical to the target compound (4-N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)quinazoline-4,6-diamine), which undergoes acylation at the 6-amino group to afford Canertinib in a single step. A separate patent (CN103288760B) reports a 85.9% yield for the final condensation step producing Canertinib when the analogous intermediate is employed . Alternative synthetic routes that bypass this intermediate or use the 6-nitro precursor necessitate additional reduction and protection/deprotection steps, incurring cumulative yield losses at each stage.

Canertinib Synthesis Process Chemistry Yield Optimization Pharmaceutical Manufacturing

Validated Procurement and Research Use Scenarios for N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine


GMP-Compliant Canertinib API Manufacturing: Late-Stage Intermediate Sourcing

Pharmaceutical manufacturers producing Canertinib (CI-1033) API under cGMP conditions should procure this compound at ≥98% purity as the direct penultimate intermediate. Using the 6-amino intermediate avoids the additional nitro-to-amine reduction step required when the 6-nitro analog is employed, aligning with the improved synthesis route that delivers a 17.2% overall yield advantage . The compound's well-characterized LogP (3.42) and TPSA (85.53 Ų) facilitate predictable solubility behavior in the acylation reaction medium .

Canertinib Impurity Profiling and Stability-Indicating Method Validation

Analytical development laboratories validating HPLC or LC-MS stability-indicating methods for Canertinib API require the authentic N-Despropenyl Impurity standard (CNT55) to establish system suitability, determine relative response factors, and set accurate reporting thresholds . The target compound's distinct molecular weight (431.89 Da) and retention properties differentiate it from the CNT52 (303.36 Da) and CNT56 (461.87 Da) impurity standards, enabling unambiguous peak assignment in forced-degradation study chromatograms .

Medicinal Chemistry SAR Studies on Quinazoline-Based Irreversible EGFR Inhibitors

Investigators exploring structure-activity relationships around the 6-position of 4-anilinoquinazoline EGFR inhibitors can use this compound as a versatile starting scaffold. The free 6-amino group permits direct diversification via acylation, sulfonylation, or reductive amination to generate focused libraries of 6-substituted analogs . The presence of both the 3-chloro-4-fluorophenyl pharmacophore and the solubilizing morpholinopropoxy chain provides the complete pharmacophoric context for meaningful SAR interpretation.

Reference Standard Procurement for Regulatory Submission Batches

Contract research organizations (CROs) and analytical service providers supporting ANDA or 505(b)(2) filings for generic Canertinib must source the N-despropenyl impurity reference standard from a supplier that provides full certificates of analysis including HPLC purity, qNMR, and structural confirmation by NMR and MS . The compound's ISO-certified supply chain and ICH Q3A/Q3B-compliant documentation support direct inclusion in Module 3.2.S.3.2 (Impurities) of the Common Technical Document .

Quote Request

Request a Quote for N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.